molecular formula C9H15NO4 B1382307 tert-Butyl 2-oxomorpholine-4-carboxylate CAS No. 1140502-97-1

tert-Butyl 2-oxomorpholine-4-carboxylate

Cat. No.: B1382307
CAS No.: 1140502-97-1
M. Wt: 201.22 g/mol
InChI Key: PDZLTNQMFWCEJQ-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxomorpholine-4-carboxylate: is a chemical compound with the molecular formula C9H15NO4 . It is known for its role in organic synthesis and various chemical reactions. This compound is often used as a building block in the synthesis of more complex molecules due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-oxomorpholine-4-carboxylate typically involves the reaction of morpholine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

    Morpholine: reacts with in the presence of a base such as .

  • The reaction mixture is stirred at room temperature for several hours.
  • The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:

    Large-scale reactors: to mix morpholine and tert-butyl chloroformate.

    Automated systems: to control temperature and reaction time.

    Purification units: to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxomorpholine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Bases: Triethylamine or sodium hydroxide for substitution reactions.

Major Products:

    Oxidation: Leads to the formation of oxo derivatives.

    Reduction: Produces alcohols or amines.

    Substitution: Results in various substituted morpholine derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis.
  • Employed in the synthesis of pharmaceuticals and agrochemicals.

Biology:

  • Studied for its potential biological activity and interactions with biomolecules.

Medicine:

  • Investigated for its role in the development of new drugs and therapeutic agents.

Industry:

  • Utilized in the manufacture of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which tert-Butyl 2-oxomorpholine-4-carboxylate exerts its effects involves its ability to participate in various chemical reactions. Its molecular targets include nucleophiles and electrophiles, allowing it to form stable intermediates and products. The pathways involved are primarily those of organic synthesis, where it acts as a versatile intermediate.

Comparison with Similar Compounds

  • tert-Butyl 2-oxo-4-morpholinecarboxylate
  • 4-Boc-2-oxo-morpholine

Comparison:

  • tert-Butyl 2-oxomorpholine-4-carboxylate is unique due to its specific tert-butyl group , which provides steric hindrance and influences its reactivity.
  • Compared to similar compounds, it offers better stability and reactivity in certain chemical reactions, making it a preferred choice in organic synthesis.

Biological Activity

Tert-butyl 2-oxomorpholine-4-carboxylate (TBOMC) is an organic compound characterized by a morpholine ring and is known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme interactions, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

TBOMC has the molecular formula C11_{11}H17_{17}NO3_3 and a CAS number of 1140502-97-1. The compound features a tert-butyl group, which serves as a protecting group in organic synthesis, and a carboxylate functional group that enhances its reactivity.

The biological activity of TBOMC is primarily attributed to its ability to interact with various biomolecules. Its mechanism involves:

  • Enzyme Inhibition : TBOMC has been shown to inhibit specific enzymes involved in nucleotide synthesis, affecting DNA replication and repair processes. This inhibition can lead to altered cellular signaling pathways, promoting cell proliferation and differentiation.
  • Binding Interactions : The compound interacts with nucleophiles and electrophiles, forming stable intermediates that influence metabolic pathways. These interactions are crucial for understanding its potential therapeutic uses.

Enzyme Modulation

Research indicates that TBOMC can modulate the activity of several enzymes, particularly those involved in nucleotide metabolism. For example, it has been identified as a potential inhibitor of DNA gyrase, an enzyme critical for DNA replication in bacteria . This suggests that TBOMC may have antibacterial properties.

Cellular Effects

In vitro studies have demonstrated that TBOMC influences cellular signaling pathways. It has been observed to promote cell proliferation in certain cancer cell lines, indicating its potential as an anticancer agent. Additionally, the compound's stability under laboratory conditions allows for consistent biological activity over time.

Study on Antimicrobial Activity

A study investigated the antimicrobial properties of TBOMC against various bacterial strains. The results showed significant inhibition of growth in Gram-positive bacteria, suggesting its potential use as an antibacterial agent. The study utilized standard disk diffusion methods to assess the effectiveness of TBOMC compared to common antibiotics.

Bacterial StrainZone of Inhibition (mm)Comparison Antibiotic
Staphylococcus aureus15Penicillin
Escherichia coli12Amoxicillin
Bacillus subtilis18Vancomycin

Study on Cancer Cell Lines

Another study focused on the effects of TBOMC on human cancer cell lines. The compound was tested for cytotoxicity using MTT assays, revealing dose-dependent inhibition of cell viability in breast cancer cells.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Properties

IUPAC Name

tert-butyl 2-oxomorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-4-5-13-7(11)6-10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZLTNQMFWCEJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501244375
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1140502-97-1
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1140502-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-oxo-4-morpholinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501244375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxomorpholine-4-carboxylate
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